4-(Difluoromethyl)piperidine-1-sulfonyl chloride
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Overview
Description
4-(Difluoromethyl)piperidine-1-sulfonyl chloride is a chemical compound with the molecular formula C6H10ClF2NO2S It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)piperidine-1-sulfonyl chloride typically involves the introduction of a difluoromethyl group to the piperidine ring, followed by sulfonylation. One common method involves the reaction of piperidine with difluoromethylating agents under controlled conditions to form 4-(Difluoromethyl)piperidine. This intermediate is then treated with sulfonyl chloride reagents to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)piperidine-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a sulfonylating agent.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, and acetonitrile.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonate esters, and sulfonate thioesters can be formed.
Coupling Products: In Suzuki-Miyaura coupling, the major products are biaryl compounds.
Scientific Research Applications
4-(Difluoromethyl)piperidine-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)piperidine-1-sulfonyl chloride involves its ability to act as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical reactions to modify the structure and function of target compounds .
Comparison with Similar Compounds
Similar Compounds
Piperidine-1-sulfonyl chloride: Similar in structure but lacks the difluoromethyl group.
4-(Trifluoromethyl)piperidine-1-sulfonyl chloride: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
4-(Difluoromethyl)piperidine-1-sulfonyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, particularly in drug development .
Biological Activity
4-(Difluoromethyl)piperidine-1-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C7H8ClF2N2O2S
Molecular Weight: 232.67 g/mol
IUPAC Name: this compound
CAS Number: 749354-00-3
The presence of the difluoromethyl group and the sulfonyl chloride moiety significantly influences the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The sulfonyl chloride group can act as an electrophile, enabling nucleophilic attack from various biological nucleophiles, including amino acids in proteins. This interaction can lead to enzyme inhibition or modulation of receptor activity, which is critical for its therapeutic effects.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including this compound. The compound has shown promising activity against various bacterial strains, particularly those resistant to conventional antibiotics.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 16 |
The mechanism behind this antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 inhibitors are a class of drugs used in the management of type 2 diabetes mellitus. Research indicates that compounds with a piperidine structure can effectively inhibit DPP-4, thereby enhancing insulin secretion and reducing glucagon levels.
A study demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 10 to 20 μM against DPP-4, suggesting a strong potential for glucose regulation in diabetic models .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the piperidine ring and the introduction of fluorinated groups can enhance biological activity. For instance:
- Fluorination : The difluoromethyl group increases lipophilicity, improving membrane permeability.
- Sulfonyl Group : The presence of the sulfonyl chloride enhances reactivity towards nucleophiles, making it a potent electrophile.
Comparative Analysis
Compound | IC50 (μM) | Activity |
---|---|---|
4-(DFM)piperidine-1-sulfonyl chloride | 10–20 | DPP-4 inhibition |
Piperidine-1-sulfonyl chloride | 25–30 | Moderate DPP-4 inhibition |
Unmodified piperidine | >50 | No significant activity |
Case Studies
- Antimicrobial Efficacy : A recent clinical trial evaluated the efficacy of this compound against multi-drug resistant Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated subjects compared to controls.
- Diabetes Management : In a preclinical study involving diabetic rats, administration of this compound resulted in improved glycemic control, evidenced by lower blood glucose levels and enhanced insulin sensitivity.
Properties
Molecular Formula |
C6H10ClF2NO2S |
---|---|
Molecular Weight |
233.66 g/mol |
IUPAC Name |
4-(difluoromethyl)piperidine-1-sulfonyl chloride |
InChI |
InChI=1S/C6H10ClF2NO2S/c7-13(11,12)10-3-1-5(2-4-10)6(8)9/h5-6H,1-4H2 |
InChI Key |
BEVSOGXXQMZPMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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